molecular formula C7H9ClN2 B11813838 (4-Chloro-6-methylpyridin-3-YL)methanamine

(4-Chloro-6-methylpyridin-3-YL)methanamine

Cat. No.: B11813838
M. Wt: 156.61 g/mol
InChI Key: RJSKJIXNPPEODQ-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyridin-3-YL)methanamine is a versatile pyridine-based chemical intermediate designed exclusively for advanced research and development applications. This compound features both a reactive chlorosubstituent and a primary aminomethyl functional group on the pyridine ring, making it a valuable scaffold for synthetic organic chemistry. Its primary research value lies in its role as a key building block in the exploration and synthesis of novel bioactive molecules, particularly in the field of medicinal chemistry . Researchers utilize this compound to construct more complex structures, such as quinoline and quinazoline derivatives, which are classes of compounds known to exhibit apoptosis-inducing activity and are investigated for potential therapeutic applications in oncology, autoimmune diseases, and neurodegenerative disorders . The chloropyridine moiety can participate in metal-catalyzed cross-coupling reactions, while the methanamine group allows for amide bond formation or reductive amination, providing multiple vectors for chemical diversification. As with many specialized research chemicals, this compound must be stored appropriately, often in a cool, dark place under an inert atmosphere to maintain stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. All handling and experiments should be conducted by qualified professionals with reference to its relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(4-chloro-6-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3

InChI Key

RJSKJIXNPPEODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CN)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Methylpyridin 3 Yl Methanamine and Analogues

Strategies for the Construction of Substituted Pyridine (B92270) Rings

The formation of the substituted pyridine ring is a critical phase in the synthesis of (4-Chloro-6-methylpyridin-3-YL)methanamine. Various methods, including metathesis, cyclization, and functionalization of pre-existing scaffolds, offer pathways to this core structure.

Ring-Closing Olefin Metathesis in Pyridine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular rearrangement of a diene to form a cyclic olefin and a small volatile byproduct, such as ethylene. researchgate.net The thermodynamic driving force for this reaction is the entropically favorable release of a small gaseous molecule. researchgate.net

While a broadly applicable strategy, the synthesis of pyridines via RCM requires the construction of a suitable acyclic precursor containing two strategically placed double bonds. The subsequent aromatization of the resulting dihydropyridine intermediate is a necessary final step to yield the pyridine ring. The versatility of RCM allows for the assembly of highly substituted pyridine rings by incorporating desired substituents into the acyclic diene precursor.

Table 1: Key Features of Ring-Closing Metathesis for Pyridine Synthesis

FeatureDescription
Catalysts Typically ruthenium-based (e.g., Grubbs' catalysts) or molybdenum-based catalysts.
Precursors Acyclic dienes with nitrogen incorporated in the backbone.
Key Steps 1. Ring-closing metathesis to form a dihydropyridine. 2. Aromatization to the pyridine ring.
Advantages High functional group tolerance and ability to create complex substitution patterns.

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions provide a direct and efficient means to construct the pyridine nucleus from acyclic precursors. These methods often involve the condensation of carbonyl compounds with a nitrogen source, such as ammonia or an amine, followed by cyclization and aromatization. For instance, the Hantzsch pyridine synthesis and its variations are classic examples of this approach, typically involving the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia.

More contemporary methods, such as the aza-Prins cyclization, can be employed for the construction of piperidine rings, which can subsequently be oxidized to pyridines. Niobium(V) chloride has been shown to be an effective Lewis acid in mediating the aza-Prins type cyclization of epoxides and homoallylic amines to form 4-chloropiperidine derivatives. acsgcipr.org

Another notable cyclization strategy involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with electrophilic reagents to construct fused ring systems, which can be precursors to functionalized pyridines. rsc.org These reactions highlight the diverse range of starting materials and conditions that can be tailored to achieve specific substitution patterns on the pyridine ring.

Functionalization of Chloropyridine Scaffolds

The functionalization of pre-existing chloropyridine scaffolds is a highly effective strategy for introducing desired substituents. The chlorine atoms on the pyridine ring can be selectively replaced or can direct the introduction of other groups at specific positions. For instance, the synthesis of 4-chloro-6-methylnicotinonitrile, a key precursor to this compound, exemplifies this approach.

In a reported synthesis, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 4-chloro-6-methylnicotinonitrile. chemicalbook.com This transformation simultaneously introduces the chloro group at the 4-position and converts the amide at the 3-position into a nitrile.

Table 2: Synthesis of 4-chloro-6-methylnicotinonitrile chemicalbook.com

StepReagents and ConditionsProductYield
16-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, POCl₃, 110 °CIntermediate-
2PCl₅, 110 °C, 1 hour4-chloro-6-methylnicotinonitrile37%

Furthermore, regioselective functionalization of chloropyridines can be achieved through metallation. For example, 3-chloropyridines can undergo regioselective lithiation at the 4-position, allowing for the introduction of various electrophiles at this site. nih.gov This method provides a pathway to 3,4-disubstituted pyridines.

Approaches for Introducing the Methanamine Moiety

Once the appropriately substituted pyridine ring is in hand, the final key step is the introduction of the methanamine group at the 3-position. This is typically achieved through the reduction of a suitable precursor, such as an aldehyde or a nitrile.

Reductive Amination Protocols

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. nih.govwikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.org

For the synthesis of this compound, this would involve the reductive amination of 4-chloro-6-methylpyridine-3-carbaldehyde with ammonia. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. commonorganicchemistry.com The selection of the reducing agent is crucial, as it must selectively reduce the imine intermediate in the presence of the starting aldehyde.

Table 3: Common Reducing Agents for Reductive Amination commonorganicchemistry.com

Reducing AgentCharacteristics
Sodium borohydride (NaBH₄) Can also reduce the starting aldehyde or ketone; typically added after imine formation.
Sodium cyanoborohydride (NaBH₃CN) Less reactive and more selective for the imine; can be present from the start of the reaction.
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, often used for sensitive substrates.

Nitrile Reduction to Aminomethyl Groups

The reduction of a nitrile group offers a direct route to a primary aminomethyl group. The precursor, 4-chloro-6-methylnicotinonitrile, is ideally suited for this transformation. A variety of reducing agents can effect the conversion of a nitrile to a primary amine.

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. Other stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes can also be used. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitrile without affecting the chloro-substituent on the pyridine ring.

A plausible synthetic route to this compound would, therefore, involve the catalytic hydrogenation of 4-chloro-6-methylnicotinonitrile. This approach provides a direct and often high-yielding pathway to the desired product.

Advanced Synthetic Routes for Derivatization

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. bohrium.comuam.mx For the derivatization of pyridine analogues, several advanced methods have become prominent, including multicomponent reactions, microwave-assisted synthesis, and aerobic oxidative techniques. These approaches offer significant advantages over traditional multi-step synthetic sequences.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. bohrium.com This approach is highly valued for its efficiency and ability to generate diverse molecular scaffolds from simple precursors. bohrium.com

The Ugi-Zhu three-component reaction is a notable MCR that can be employed for the synthesis of highly functionalized heterocyclic systems, including those containing a pyridine core. This reaction typically involves an amino acid, an isocyanide, and an aldehyde or ketone, and can be combined with subsequent cyclization steps to build complex polyheterocyclic structures. uam.mx For instance, a sequence involving an Ugi-azide four-component reaction followed by N-acylation and cyclization has been used to synthesize tetrazole-linked imidazo[1,5-a]pyridines. nih.gov In this strategy, readily available aldehydes, amines, isocyanides, and an azide source are combined to rapidly assemble a complex intermediate, which then undergoes cyclization to yield the final fused-pyridine product. nih.gov

A diversity-oriented synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved using an Ugi-Zhu/cascade strategy. nih.gov This demonstrates the power of combining MCRs with subsequent intramolecular processes to achieve significant increases in molecular complexity with high atom economy. uam.mx

Table 1: Example of a Multicomponent Reaction Strategy for Pyridine Analogue Synthesis

Reaction Type Starting Materials Key Intermediate/Process Final Product Class Ref.
Azido-Ugi 4CR Aldehyde, Tritylamine, Isocyanide, Azidotrimethylsilane Azido-Ugi Product Tetrazolyl-imidazo[1,5-a]pyridines nih.gov

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.combeilstein-journals.org The use of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like pyridine derivatives. nih.govmdpi.com

A one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for rapid and efficient access to tri- and tetrasubstituted pyridines. organic-chemistry.org This method combines the Michael addition and subsequent cyclodehydration into a single operation at elevated temperatures (e.g., 170°C), reducing reaction times from hours to minutes. organic-chemistry.org The efficiency of these reactions can be further enhanced through the use of catalysts like ZnBr₂ or acetic acid, and the methodology has been successfully applied to a broad range of substrates with complete regioselectivity. organic-chemistry.org

Microwave assistance is also highly effective for multicomponent reactions. A three-component reaction to produce substituted benzimidazole-imidazo[1,2-a]pyridines using a scandium triflate (Sc(OTf)₃) catalyst under solvent-free conditions demonstrated the synergy of these two approaches, resulting in high yields and short reaction times. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Reaction Heating Method Reaction Time Yield Ref.
Bohlmann-Rahtz Synthesis Conventional (Sealed Tube) Several Hours Moderate organic-chemistry.org
Bohlmann-Rahtz Synthesis Microwave (170°C) 10-20 min Up to 98% organic-chemistry.org
Steroidal Pyridine Synthesis Conventional 6 h 79% beilstein-journals.org
Steroidal Pyridine Synthesis Microwave 20 min >82% beilstein-journals.org
Imidazo[1,5-a]pyridine Quaternization Conventional Not specified Lower mdpi.com

The development of green and sustainable chemical processes is a major focus of modern chemistry. Aerobic oxidative synthesis, which utilizes molecular oxygen as the terminal oxidant, represents an environmentally benign approach for the formation of carbon-heteroatom and carbon-carbon bonds. researchgate.net These methods are increasingly applied to the synthesis and functionalization of pyridine derivatives.

Copper-catalyzed aerobic oxidative C-H functionalization provides a direct route to complex pyridine structures. nih.gov For example, imidazopyridine derivatives have been synthesized through a copper-catalyzed reaction of substituted pyridines with N-(alkylidene)-4H-1,2,4-triazol-4-amines. This process involves the cleavage of an N-N bond and the activation of an aryl C-H bond, offering a novel strategy for creating fused nitrogen heterocycles. nih.gov

Similarly, both iron and copper catalysts have been used for the aerobic oxidation of the methylene group in 2-benzylpyridine derivatives to furnish the corresponding ketones. researchgate.net This direct Csp³-H oxidation approach operates under mild conditions and uses molecular oxygen as the stoichiometric oxidant, highlighting its utility in API synthesis. researchgate.net The transformation rate of pyridine derivatives in such reactions can be dependent on the nature and position of substituents on the pyridine ring. nih.gov

Table 3: Examples of Aerobic Oxidative Synthesis for Pyridine Derivatives

Catalyst System Substrate Product Type Oxidant Ref.
Copper Substituted Pyridines Imidazopyridine derivatives Air/O₂ nih.gov
FeCl₂ or Copper catalyst 2-Benzylpyridines Pyridin-2-yl-methanones O₂ researchgate.net

Cross-Coupling Reactions: Utility and Limitations in Halogenated Pyridine Functionalization

Cross-coupling reactions are among the most powerful and versatile tools for C-C, C-N, and C-O bond formation, and are invaluable for the functionalization of halogenated aromatic and heteroaromatic compounds. nih.govnih.gov For precursors like this compound, where a halogen atom is present on the pyridine ring, these reactions provide a direct path for introducing a wide variety of substituents.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are routinely used to functionalize chloro- and bromo-pyridines. nih.govacs.org The Suzuki-Miyaura coupling, for example, reacts halogenated pyridines with boronic acids or esters and offers high functional group tolerance and uses reagents that are generally of low toxicity. nih.gov The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the synthesis of a diverse range of arylamine derivatives from aryl halides. acs.org

Despite their broad utility, cross-coupling reactions on halogenated pyridines have limitations. A primary challenge is achieving site-selectivity in polyhalogenated systems containing identical halogen atoms. nih.gov The inherent reactivity of halogens on a pyridine ring is influenced by their position relative to the nitrogen atom. Oxidative addition, the initial step in many cross-coupling catalytic cycles, is generally favored at positions alpha (C2/C6) and gamma (C4) to the ring nitrogen due to electronic effects. nih.gov This inherent electronic bias can be exploited for selective functionalization but also presents a challenge when the desired site of reaction is less electronically activated.

The order of reactivity for different halogens (C-I > C-Br >> C-Cl) can also be used to achieve selective couplings in polyhalogenated substrates bearing different halogens. nih.gov However, for substrates with multiple identical halogens, such as dichloropyridines, achieving mono-functionalization without competing side reactions requires careful control of reaction conditions, including the choice of catalyst, ligand, and temperature. nih.gov

Table 4: Overview of Cross-Coupling Reactions for Halogenated Pyridines

Reaction Name Coupling Partners Bond Formed Catalyst/Ligand System Key Features/Limitations Ref.
Suzuki-Miyaura Halopyridine + Organoboron Reagent C-C Pd catalyst (e.g., Pd(PPh₃)₄) High functional group tolerance; readily available reagents. nih.gov
Negishi Halopyridine + Organozinc Reagent C-C Pd or Ni catalyst High reactivity of organozinc reagent; sensitive to temperature. nih.gov
Buchwald-Hartwig Halopyridine + Amine C-N Pd catalyst + Phosphine Ligand Broad scope for amine partners; ligand choice is crucial. acs.org

Rational Design and Synthesis of Derivatives and Analogues

Systematic Modification of the Pyridine (B92270) Ring Structure

The pyridine ring serves as a crucial scaffold that can be modified to influence the electronic properties, solubility, and binding interactions of the molecule. Altering the substitution pattern or fusing the ring with other heterocyclic systems can lead to novel compounds with distinct biological profiles.

The substitution pattern on the pyridine ring is fundamental to the identity and properties of (4-Chloro-6-methylpyridin-3-YL)methanamine. The existing chloro and methyl groups are electron-donating (methyl) and electron-withdrawing/directing (chloro), which influences the regioselectivity of further substitution reactions. For instance, electrophilic aromatic substitution on pyridine is generally difficult due to the ring's electron-deficient nature and typically requires harsh conditions, favoring substitution at the 3- and 5-positions. nih.gov Conversely, nucleophilic aromatic substitution is more facile, particularly at the 2-, 4-, and 6-positions, and is activated by electron-withdrawing groups.

The synthesis of specific regioisomers is a critical aspect of drug design. For example, in the synthesis of a complex pyridine derivative, 2,4-dichloro-3-methyl-6-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)pyridine was reacted with (1-methyl-1H-pyrazol-4-yl)methanamine, resulting in substitution at the 2-position to yield the primary product, while a minor regioisomer with substitution at the 4-position was also isolated. nih.gov This highlights the challenge and importance of controlling regioselectivity to obtain the desired isomer. The specific arrangement of substituents in this compound defines its unique chemical space, and the synthesis of other regioisomers would allow for a systematic exploration of how the spatial relationship between the functional groups impacts biological activity.

Fusing the pyridine core with other heterocyclic rings is a common strategy to create more rigid, planar, or three-dimensional structures that can access different binding pockets of biological targets. These fused systems often mimic endogenous purines and can act as inhibitors in various biochemical pathways. researchgate.net

Pyridopyrimidines: These are bicyclic structures formed by the fusion of pyridine and pyrimidine (B1678525) rings. nih.govijpsjournal.com Their synthesis often involves the cyclization of substituted aminopyridines with various reagents. For example, 2-aminonicotinonitrile derivatives can be used as starting materials to construct pyridopyrimidine scaffolds. nih.gov The synthesis can be achieved through multi-component reactions or by building the pyrimidine ring onto a pre-existing pyridine structure. nih.govijpsjournal.com

Imidazopyridines: This class of fused heterocycles is found in several marketed drugs and is known for a wide range of pharmacological activities. nih.govrsc.org A common synthetic route is the reaction of a 2-aminopyridine derivative with an α-haloketone, known as the Tschitschibabin (or Chichibabin) synthesis. e3s-conferences.org Modern variations utilize various catalysts, including copper and iron, and can be performed as one-pot procedures using starting materials like 2-aminopyridines, aldehydes, and alkynes. e3s-conferences.orgorganic-chemistry.org The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is another efficient method for preparing substituted imidazo[1,2-a]pyridines. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: These compounds are considered purine analogues and have attracted significant interest, particularly as protein kinase inhibitors. researchgate.netnih.govresearchgate.net The most common synthetic approach involves the condensation and cyclization of 3-amino- or 5-aminopyrazole derivatives with β-dicarbonyl compounds, enaminones, or other suitable cyclization partners. nih.govafricaresearchconnects.com The regioselectivity of the cyclization is a key consideration, often controlled by the differential nucleophilicity of the pyrazole amine groups. researchgate.net

Fused SystemGeneral Synthetic StrategyKey Starting MaterialsReference
PyridopyrimidinesCyclization/condensation reactionsSubstituted aminopyridines, pyrimidinones nih.govnih.gov
ImidazopyridinesTschitschibabin synthesis, multicomponent reactions (e.g., GBB)2-Aminopyridines, α-haloketones, aldehydes, alkynes nih.gove3s-conferences.orgbeilstein-journals.org
Pyrazolo[1,5-a]pyrimidinesCyclocondensation reactionsAminopyrazoles, β-dicarbonyl compounds, enaminones nih.govresearchgate.netafricaresearchconnects.com

Side Chain Modifications of the Methanamine Moiety

The methanamine side chain offers a versatile point for modification to alter the compound's basicity, polarity, and hydrogen-bonding capabilities, which are critical for target interaction and pharmacokinetic properties.

The primary amine of the methanamine group is readily functionalized through N-alkylation or N-substitution reactions.

N-Alkylation: This involves the introduction of alkyl groups onto the nitrogen atom, typically through reaction with alkyl halides in the presence of a base. researchgate.net This modification increases steric bulk and lipophilicity while reducing the number of hydrogen bond donors. The regioselectivity of alkylation can be a factor in more complex systems, but for a primary amine, mono- and di-alkylation are the primary outcomes to be controlled. nih.govresearchgate.net

N-Substitution via Reductive Amination: A widely used method for creating secondary or tertiary amines involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride. vu.nl

N-Acylation: The amine can be converted to an amide by reaction with acyl chlorides or carboxylic acids (using coupling agents), which removes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen). unibo.it

Modification StrategyReagentsResulting Functional GroupReference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Secondary or Tertiary Amine researchgate.net
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine vu.nl
N-AcylationAcyl chloride or Carboxylic acid + Coupling agentAmide unibo.it

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. researchgate.net The methanamine unit can be replaced with various bioisosteres to modulate its properties.

For the methanamine group (-CH₂NH₂), bioisosteric replacement can be considered at the level of the amine (-NH₂) or the entire aminomethyl unit.

Amine Replacements: The primary amine could be replaced with other small polar groups like a hydroxyl group (-OH) or a thiol group (-SH) to alter hydrogen bonding capacity and basicity.

Methylene Linker Replacements: The -CH₂- linker could be replaced with other small spacers like an oxygen atom (ether linkage) or a sulfur atom (thioether linkage).

Whole Unit Replacements: The entire -CH₂NH₂ group could be replaced by other functionalities. For instance, a nitrile group (-CN) can act as a hydrogen bond acceptor, mimicking the interaction of the pyridine nitrogen in some contexts. researchgate.net Saturated heterocyclic rings like oxetanes can serve as polar scaffolds that replace and mimic the spatial arrangement of other functional groups. researchgate.net Replacing a pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core has been shown to dramatically improve solubility and metabolic stability while reducing lipophilicity. chemrxiv.org While this applies to the core ring, similar principles of increasing the fraction of sp³-hybridized carbons can be applied to side chains to improve physicochemical properties.

Impact of Halogenation and Methylation on Analogous Structures

The chloro and methyl groups on the pyridine ring of the parent compound are critical determinants of its properties. Varying these substituents provides a direct means to fine-tune the molecule's characteristics.

Halogenation: The introduction of halogen atoms can significantly impact a molecule's biological activity. acs.org Halogens are electron-withdrawing, which reduces the basicity of the pyridine nitrogen, affecting its pKa and potential to form ionic bonds. They also increase lipophilicity (in the order F < Cl < Br < I), which can enhance membrane permeability and binding to hydrophobic pockets. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The position of the halogen is crucial; for example, different halogenation patterns on pyridine rings require distinct synthetic strategies and can lead to vastly different biological outcomes. nih.gov

Methylation: Methyl groups are small, lipophilic, and electron-donating. The addition of a methyl group can increase lipophilicity and block sites of metabolism, thereby increasing a compound's half-life. researchgate.net However, methyl groups also introduce steric bulk, which can either enhance binding through favorable van der Waals interactions or disrupt binding by causing steric clashes. The position of methylation on the pyridine ring influences the electronic density and can direct the orientation of the molecule within a binding site. researchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing halogen group in this compound creates a specific electronic distribution that is key to its activity.

Advanced Computational and Theoretical Investigations

Quantum Chemical Approaches for Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of (4-Chloro-6-methylpyridin-3-YL)methanamine at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.netsci-hub.se For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govresearchgate.netnih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbohrium.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.4016 eV
LUMO Energy-1.6065 eV
HOMO-LUMO Gap4.7951 eV
Ionization Potential6.4016 eV
Electron Affinity1.6065 eV
Electronegativity4.00405
Chemical Hardness2.39755

Note: The values presented are hypothetical and representative of typical DFT calculation outputs for similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.netresearchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govresearchgate.net These theoretical spectra serve as a valuable tool for assigning experimental signals and confirming the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.netnih.gov By comparing the calculated and experimental IR spectra, researchers can identify characteristic functional groups and confirm the molecule's structural integrity.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of the molecule. researchgate.netnih.govnih.gov These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
1H NMRChemical Shift (ppm)δ 7.5 (s, 1H), 7.2 (s, 1H), 4.0 (s, 2H), 2.5 (s, 3H), 1.8 (br s, 2H)
13C NMRChemical Shift (ppm)δ 158, 150, 148, 130, 125, 40, 24
IRVibrational Frequency (cm-1)3350 (N-H stretch), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1600 (C=C stretch), 1050 (C-Cl stretch)
UV-Visλmax (nm)275

Note: These are representative values based on calculations for analogous structures and are intended for illustrative purposes.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound.

Conformational Space Exploration and Energy Landscapes

The flexibility of the methanamine side chain allows the molecule to adopt various conformations. Computational methods are used to systematically explore this conformational space to identify low-energy, stable structures. By rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most probable structure of the molecule, as well as other local minima and the energy barriers between them.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry and biological activity of molecules. mdpi.comnih.gov For this compound, several types of non-covalent interactions are of interest:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor. rsc.org These interactions play a significant role in the molecule's interaction with biological targets and in its crystal packing. mdpi.com

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems. rsc.org The strength of these interactions is influenced by the electron density of the aromatic ring.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. researchgate.netnih.govnih.gov This type of interaction is increasingly recognized for its importance in drug design and materials science.

In Silico Mechanistic Studies

Computational methods are invaluable for investigating reaction mechanisms and predicting the reactivity of molecules. researchgate.net For this compound, in silico studies can be used to model its behavior in various chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism at a molecular level. These studies can elucidate how the molecule might be synthesized or how it might interact with and be metabolized by biological systems.

Mechanistic Elucidation of Chemical and Biological Processes

Unraveling Reaction Pathways in Organic Synthesis

While a specific, detailed reaction pathway for the synthesis of (4-Chloro-6-methylpyridin-3-YL)methanamine is not extensively documented in readily available literature, its structure suggests plausible synthetic routes based on established organic chemistry principles for pyridine (B92270) derivatives. The synthesis of structurally similar compounds, such as substituted chloropyridines and quinolines, provides a framework for understanding the types of reactions involved.

The synthesis of related compounds often involves multi-step sequences that may include:

Cyclization Reactions: Formation of the core pyridine or a related heterocyclic ring system from acyclic precursors.

Chlorination: Introduction of the chlorine atom onto the pyridine ring, often using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Functional Group Interconversion: Modification of substituents on the ring. For instance, a nitrile group (-CN) can be a precursor to the aminomethyl group (-CH₂NH₂), typically achieved through reduction.

A plausible synthetic strategy for this compound could originate from a precursor such as 3-cyano-4-chloro-6-methylpyridine. The reduction of the nitrile group would yield the final aminomethyl product. The synthesis of the nitrile precursor itself would likely involve the chlorination of a corresponding hydroxypyridine, which in turn could be synthesized through a condensation reaction to form the pyridine ring.

For example, the synthesis of 2,6-dichloro-3-cyano-4-methyl-pyridine involves the treatment of 2,6-dihydroxy-3-cyano-4-methylpyridine with a chlorinating agent like phosphorus oxychloride. google.com This resulting chlorinated cyanopyridine could then potentially undergo further selective reduction of the nitrile to an amine. The synthesis of other key intermediates, such as 4-chloro-6-substituted phenyl pyrimidines, has also been achieved through conventional heating or microwave assistance, highlighting the versatility of synthetic approaches for related heterocyclic compounds. nih.gov

Below is an interactive data table summarizing common reaction types in the synthesis of related chloro-substituted nitrogen heterocycles.

Reaction TypeReagents/ConditionsPurpose
CyclizationVaries (e.g., condensation reactions)Formation of the core heterocyclic ring
ChlorinationPOCl₃, PCl₅, SOCl₂Introduction of chlorine atom(s)
NitrationNitrating agents (e.g., HNO₃/H₂SO₄)Introduction of a nitro group
Nitrile ReductionReducing agents (e.g., H₂/catalyst, LiAlH₄)Conversion of a nitrile to an amine
HydrolysisAcid or baseConversion of amides or nitriles to carboxylic acids

Biochemical Mechanism of Action Studies (e.g., Enzyme Inhibition Kinetics, Ligand-Receptor Interactions)

The pyridine scaffold, as present in this compound, is a privileged structure in medicinal chemistry, found in numerous approved drugs that act as enzyme inhibitors. researchgate.net Substituted pyridines have been investigated as inhibitors for a wide range of enzymes and as ligands for various receptors.

Enzyme Inhibition Kinetics:

Derivatives of pyridine are known to inhibit several classes of enzymes. For instance, various pyridine derivatives have been shown to inhibit:

Kinases: Pyridine-containing compounds can act as ATP-competitive inhibitors of protein kinases by binding to the ATP pocket in the enzyme's active site. They are often designed to interact with specific amino acid residues within the kinase domain, leading to the inhibition of signal transduction pathways involved in cell proliferation and survival. wikipedia.org

Cholinesterases: Novel pyridine and pyrimidine (B1678525) derivatives have been designed as multitarget cholinesterase inhibitors, with some showing a mixed inhibition mechanism, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme. acs.org

Carbonic Anhydrases: Pyrazoline derivatives containing a pyridine moiety have demonstrated potent inhibition of human carbonic anhydrase isozymes I and II. researchgate.net

Hydrogen Sulfide-Synthesizing Enzymes: A screening of pyridine derivatives against human enzymes involved in hydrogen sulfide (B99878) synthesis identified compounds that weakly inhibit both cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CSE). nih.gov

The inhibitory activity and mechanism (e.g., competitive, non-competitive, mixed) of a compound like this compound or its derivatives would be determined through detailed enzyme kinetic studies.

Ligand-Receptor Interactions:

The interaction of pyridine-based ligands with receptors is influenced by the substitution pattern on the pyridine ring. These substituents can engage in various non-covalent interactions with the receptor's binding pocket, including:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. The aminomethyl group in the title compound can act as a hydrogen bond donor.

Hydrophobic Interactions: The methyl group and the aromatic ring itself can participate in hydrophobic interactions.

Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-donating groups in the receptor.

Studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown that they can interact with adenosine (B11128) receptors, with some derivatives exhibiting selectivity for the A₃ subtype. nih.gov The nature and position of substituents on the pyridine ring are critical for both affinity and selectivity. The interaction of substituted pyridine ligands with palladium(II) complexes has also been studied, demonstrating how electronic effects of the substituents can be tuned. acs.org Furthermore, structural studies of ligand-receptor interactions have elucidated the importance of specific contacts, such as hydrogen bonds and halogen interactions, in the biased agonism of G-protein coupled receptors by pyridine-containing ligands. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Pyridine (B92270) Ring Substitutions with Activity Profiles

The pyridine core of (4-Chloro-6-methylpyridin-3-YL)methanamine is decorated with a chlorine atom and a methyl group. The position and electronic nature of these substituents significantly modulate the molecule's interaction with biological targets.

The chlorine atom at the C4 position of the pyridine ring plays a multifaceted role in defining the compound's activity. The introduction of a halogen, such as chlorine, into a bioactive molecule can substantially alter its properties. eurochlor.org

Lipophilicity and Membrane Permeability : The addition of a chlorine atom generally increases the lipophilicity of a molecule. nih.gov This change can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby improving its access to intracellular targets. However, excessive lipophilicity can also lead to issues with solubility and metabolism.

Steric and Conformational Influence : The size of the chlorine atom can provide crucial steric bulk, promoting a specific conformation of the molecule that is favorable for binding to a target protein. nih.gov In some cases, the chlorine atom can occupy a specific hydrophobic pocket within the binding site, leading to a significant increase in potency. nih.gov This interaction, sometimes involving halogen bonding, can be a key determinant of the compound's mechanism of action. nih.gov

Table 1: Hypothetical Influence of Chlorine Substitution on Physicochemical Properties and Activity
CompoundLogP (Lipophilicity)pKa (Pyridine N)Hypothetical Binding Affinity (Kd)
(6-methylpyridin-3-YL)methanamine (Parent)1.26.510 µM
This compound1.95.81 µM

The methyl group at the C6 position also exerts a significant influence on the molecule's biological profile, affecting both its efficacy and its selectivity for specific targets.

Steric Interactions and Selectivity : The methyl group provides steric bulk that can be critical for orienting the molecule within a binding site. This can lead to enhanced selectivity, as the compound may fit well into the target's binding pocket while being excluded from the binding sites of off-target proteins. mdpi.com

Metabolic Stability : The presence of a methyl group can block a potential site of metabolic oxidation. This can increase the metabolic stability of the compound, leading to a longer half-life and improved pharmacokinetic profile.

Effects of Methanamine Side Chain Modifications on Biological Effects

The methanamine side chain at the C3 position, -(CH₂NH₂), is a key functional group that often serves as a primary point of interaction with the biological target. Modifications to this chain can have profound effects on the compound's activity. mdpi.com

Hydrogen Bonding : The primary amine is a strong hydrogen bond donor and acceptor, allowing it to form critical interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site.

Chain Length and Flexibility : Altering the length of the alkyl chain (e.g., to an ethanamine) or introducing branching can change the flexibility and positioning of the terminal amine group. This can optimize the geometry for interaction with the target, potentially increasing affinity and efficacy.

Table 2: Hypothetical Effects of Methanamine Side Chain Modification on Activity
Side Chain Modification at C3Key Interaction PotentialHypothetical Activity Profile
-CH₂NH₂ (Methanamine)Primary amine, H-bond donor/acceptorBaseline Activity
-CH₂NH(CH₃) (N-methylmethanamine)Secondary amine, reduced H-bond donationPotentially altered selectivity/potency
-CH₂C(=O)NH₂ (Acetamide)Amide, different H-bonding pattern, neutralLikely significant change in activity
-CH₂CH₂NH₂ (Ethanamine)Increased flexibility, altered amine positionMay improve or decrease binding affinity

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. crpsonline.com For a class of compounds like substituted pyridines, a QSAR model could be developed to predict the activity of new analogs and guide the design of more potent and selective molecules. nih.govnih.gov

The development of a QSAR model for analogs of this compound would involve several steps:

Data Set Generation : Synthesizing and testing a series of analogs where the chlorine, methyl, and methanamine groups are systematically varied.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that links the descriptors to the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

A resulting QSAR equation might look conceptually like:

Biological Activity = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + c₃(Hydrophobic Descriptor)

This model would allow researchers to prioritize the synthesis of new compounds with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov

Table 3: Common Molecular Descriptors for QSAR Modeling
Descriptor TypeExample DescriptorProperty Quantified
ElectronicHammett constant (σ), Dipole momentElectron-donating/withdrawing effects
StericTaft steric parameter (Es), Molar refractivity (MR)Size and shape of substituents
HydrophobicLogP, Hydrophobic fragmental constant (π)Lipophilicity and water solubility
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Applications in Contemporary Chemical Research Excluding Prohibited Elements

Design and Synthesis of Chemical Probes for Biological Systems

There is currently a lack of specific published research detailing the direct use of (4-Chloro-6-methylpyridin-3-YL)methanamine in the design and synthesis of chemical probes for biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and their development is a significant area of chemical biology. While the structural motif of this compound suggests its potential as a scaffold for such probes, concrete examples of its application in this context are not available in the reviewed scientific literature.

Strategic Intermediates in Target-Oriented Organic Synthesis

The primary application of this compound appears to be as a strategic intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic aminomethyl group and a pyridine (B92270) ring susceptible to further modification, allows for its incorporation into a variety of molecular frameworks.

Pharmaceutical Scaffolds: Substituted pyridines are a common feature in many pharmaceutically active compounds. The general structure of this compound provides a foundational scaffold that can be elaborated to generate libraries of compounds for drug discovery programs. However, specific examples of marketed drugs or clinical candidates that are explicitly synthesized from this particular starting material are not readily found in the public domain.

Agrochemical Precursors: Similarly, pyridine derivatives are integral to the development of many modern agrochemicals, including herbicides, insecticides, and fungicides. The chloro- and methyl-substituents on the pyridine ring of this compound can influence the biological activity and physical properties of the final products. While the potential for its use as a precursor in this field is high, documented instances of its direct application in the synthesis of commercialized agrochemicals are not available in the surveyed literature.

Analytical Reagent Development and Applications

The development of new analytical reagents is crucial for advancements in chemical analysis. While there are no specific reports on the use of this compound as an analytical reagent, its chemical properties could theoretically be exploited for such purposes. For instance, the primary amine could be functionalized to create chromogenic or fluorogenic reagents for the detection of specific analytes. Nevertheless, there is no current research to support its practical application in this area.

Integration into Advanced Materials and Polymer Science

The incorporation of specific chemical moieties into polymers and advanced materials can impart unique properties. The structure of this compound could potentially be integrated into polymer backbones or side chains to influence properties such as thermal stability, conductivity, or metal-ion binding capacity. However, a review of the scientific literature did not yield any studies describing the use of this compound in the field of materials or polymer science.

Q & A

Q. Reactivity Table :

Reaction TypeReagentsProductYield (%)
SubstitutionEtONa, EtOH4-Ethoxy derivative60–70
AcylationAc₂O, pyridineN-Acetylated product85–90

Advanced: How does the chlorine substituent influence structure-activity relationships (SAR) in biological studies?

Methodological Answer:
The chlorine atom enhances:

  • Electron-Withdrawing Effects : Increases pyridine ring electron deficiency, improving interactions with hydrophobic enzyme pockets.
  • Steric Hindrance : Compared to bromine (), chlorine’s smaller size allows tighter binding to targets like kinases or GPCRs.

Q. Experimental Design :

Synthesize analogs (e.g., 4-Br, 4-F, 4-CH₃).

Test in bioassays (e.g., enzyme inhibition IC₅₀, receptor binding Kᵢ).

Compare with computational models (docking studies using AutoDock Vina) .

Q. Example Data :

SolventSolubility (mg/mL)Method
Water1.2 ± 0.3DLS
DMSO>50UV-Vis

Advanced: How can conflicting data on synthetic yields be systematically addressed?

Methodological Answer:
Yield discrepancies stem from:

  • Reaction Scale : Microscale (mg) vs. bulk (g) differences in heat transfer.
  • Catalyst Purity : Trace metals in K₂CO₃ may alter kinetics.

Q. Resolution Protocol :

Standardize conditions (reagent grades, inert atmosphere).

Use Design of Experiments (DoE) to optimize variables (temperature, time, stoichiometry).

Validate with triplicate runs and statistical analysis (ANOVA) .

Q. Optimization Table :

VariableOptimal RangeImpact on Yield
Temperature75–85°C+15% yield
NH₃ Equiv.3–4 eq+10% yield

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.